molecular formula C10H13BrN2O B1290992 N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide CAS No. 873302-39-7

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide

Cat. No.: B1290992
CAS No.: 873302-39-7
M. Wt: 257.13 g/mol
InChI Key: OKUYTVHRBWHVQU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-4-7(11)5-12-6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUYTVHRBWHVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640080
Record name N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873302-39-7
Record name N-(5-Bromo-3-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873302-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amidation

This method involves the reaction of 5-bromo-3-pyridinecarboxylic acid or its derivatives with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine. The reaction can be summarized as follows:

$$
\text{5-bromo-3-pyridinecarboxylic acid} + \text{2,2-dimethyl-propionyl chloride} \xrightarrow{\text{Triethylamine}} \text{N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide}
$$

Yield and Conditions:

  • Typical yields range from 60% to 85%.
  • The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.

Substitution Reactions

Another approach involves the substitution of halogen atoms on the pyridine ring with amine groups under nucleophilic conditions. For example:

$$
\text{5-bromo-3-pyridine} + \text{Amine} \xrightarrow{\text{Base}} \text{N-(5-Bromo-pyridin-3-yl)-amide}
$$

Yield and Conditions:

  • Yields can vary significantly based on the amine used (30% to 70%).
  • Reaction conditions typically require an organic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide), with temperatures ranging from 40°C to reflux conditions.

Coupling Reactions

Coupling reactions using coupling agents like HATU (1-Hydroxybenzotriazole) can also be employed for forming amide bonds. The general reaction is:

$$
\text{5-bromo-3-pyridine} + \text{Coupling agent} + \text{Amine} \xrightarrow{\text{Base}} \text{this compound}
$$

Yield and Conditions:

  • This method often achieves higher yields (up to 90%) due to better activation of the carboxylic acid derivative.
  • Reaction times can be longer (12 to 24 hours) depending on the reactivity of the starting materials.

The following table summarizes the different preparation methods along with their yields and typical conditions:

Method Yield (%) Conditions
Direct Amidation 60 - 85 Room temperature; Triethylamine
Substitution Reaction 30 - 70 DMF/DMSO; 40°C to reflux
Coupling Reactions Up to 90 HATU; Base; 12 - 24 hours

The synthesis of this compound can be effectively achieved through various methods, each with its advantages and limitations. The choice of method may depend on factors such as availability of starting materials, desired yield, and specific application requirements in medicinal chemistry or organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.

Major Products Formed

Scientific Research Applications

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific

Biological Activity

N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C10_{10}H13_{13}BrN2_2O
  • Molecular Weight : 257.1 g/mol
  • CAS Number : 873302-39-7
  • PubChem CID : 24229189

The compound features a brominated pyridine ring at the 5-position and a propionamide functional group, which may influence its reactivity and interactions with biological targets .

The presence of the bromine atom in this compound enhances its electrophilic character, potentially allowing it to interact with various biological macromolecules, such as proteins and nucleic acids. This interaction is crucial for its proposed roles in pharmacological applications.

  • Lipid Metabolism : Preliminary studies suggest that compounds analogous to this compound may influence high-density lipoprotein (HDL) cholesterol levels. This effect could be mediated through interactions with enzymes involved in lipid metabolism.
  • Anti-Cancer Properties : Similar compounds have demonstrated anti-cancer effects, indicating that this compound may also exhibit cytotoxicity against certain cancer cell lines.
  • Anti-Inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which are common among pyridine derivatives.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals distinct biological activities attributed to variations in halogen substitution and functional groups. The following table summarizes key characteristics of similar compounds:

Compound NameMolecular FormulaUnique Features
N-(5-bromo-pyridin-2-yl)-2,2-dimethyl-propionamideC10_{10}H12_{12}BrN2_2ODimethyl substitution enhances lipophilicity
N-(4-chloropyridin-3-yl)propionamideC10_{10}H10_{10}ClN2_2OChlorine substitution may alter biological activity
N-(pyridin-3-yl)propionamideC9_{9}H10_{10}N2_2OLacks halogen; serves as a baseline comparison

The unique bromination pattern at the 5-position of the pyridine ring in this compound significantly influences its chemical reactivity and biological properties compared to non-halogenated analogs .

In Silico Studies

Recent research has utilized computational methods to predict the binding affinity of this compound to various biological targets. Such studies indicate promising interactions with dopamine D2 receptors, which are implicated in several central nervous system disorders . These findings suggest potential therapeutic applications for this compound in treating neurological conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
  • Empirical Formula : C₁₀H₁₃BrN₂O
  • CAS No.: 873302-39-7
  • Molecular Weight : 257.13 g/mol
  • Key Features : A pyridine derivative substituted with a bromine atom at the 5-position and a pivalamide (2,2-dimethyl-propionamide) group at the 3-position .

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive bromine atom and stable pivalamide moiety.

Comparison with Structural Analogs

Positional Isomers of Bromopyridinyl Pivalamides

Compound Name CAS No. Substituent Position Molecular Weight (g/mol) Key Differences/Applications References
This compound 873302-39-7 Br at 5, pivalamide at 3 257.13 Benchmark for reactivity studies; bromine at 5-position favors electrophilic substitution
N-(5-Bromopyridin-2-yl)-2,2-dimethyl-propionamide 182344-63-4 Br at 5, pivalamide at 2 257.13 Altered steric effects due to proximity of substituents; used in kinase inhibitor synthesis
N-(6-Bromo-pyridin-2-yl)-2,2-dimethyl-propionamide Not specified Br at 6, pivalamide at 2 ~257.13 Key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidates

Key Insight : The position of bromine and pivalamide groups significantly influences steric hindrance and electronic effects. For example, bromine at the 5-position (as in the target compound) enhances reactivity in aromatic substitution compared to 2- or 6-position isomers .

Functional Group Variations

Compound Name CAS No. Functional Group Molecular Weight (g/mol) Key Properties References
This compound 873302-39-7 Pivalamide 257.13 High stability; low polarity
N-(5-Bromopyridin-3-yl)propane-2-sulfonamide 1093819-33-0 Sulfonamide 279.16 Increased acidity; potential enzyme inhibition
N-(2-Bromo-5-hydroxypyridin-3-yl)pivalamide Not specified Hydroxyl + pivalamide ~260.1 Enhanced solubility due to -OH; used in prodrug design
N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide Not specified Cyano + pivalamide ~268.1 Electron-withdrawing cyano group facilitates nucleophilic attacks

Key Insight: Replacing pivalamide with sulfonamide introduces acidity (pKa ~10), making it suitable for targeting basic residues in proteins. Hydroxyl or cyano groups modify solubility and reactivity profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-3-aminopyridine with 2,2-dimethylpropionyl chloride in anhydrous conditions using a base like triethylamine to neutralize HCl byproducts . Optimization includes varying solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 pyridine:acyl chloride) to maximize yield. Purity is confirmed via HPLC or TLC .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and amide bond formation.
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected m/z: ~254–257 for [M+H]+).
  • X-ray crystallography (if crystals form) with SHELXL refinement to resolve 3D structure .
  • Elemental analysis for C, H, N, Br content (±0.3% theoretical) .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The bromopyridine and dimethylpropionamide groups confer moderate polarity. Solubility is highest in DMSO or DMF (>50 mg/mL), moderate in dichloromethane (~10 mg/mL), and low in water (<1 mg/mL). For biological assays, dissolve in DMSO first, then dilute in aqueous buffers (≤0.1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C5-bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. For Suzuki reactions:

  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O at 80°C.
  • Monitor reaction progress via LC-MS.
  • Compare yields with chloro or iodo analogs (bromo typically offers slower kinetics but better selectivity) .

Q. What computational methods are suitable for predicting binding affinity of this compound to biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking simulations (AutoDock Vina, Schrödinger Suite) using PyMOL for visualization.
  • DFT calculations (Gaussian 09) to map electrostatic potential surfaces and identify H-bonding sites on the pyridine/amide moieties.
  • Validate predictions with SPR or ITC binding assays .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?

  • Methodological Answer :

  • Use SHELXL’s restraints for aromaticity (e.g., pyridine ring planarity) and isotropic displacement parameters.
  • Cross-validate with Hirshfeld surface analysis to detect weak interactions (C–H···O, π-stacking).
  • Compare with analogous structures in the Cambridge Structural Database (CSD) .

Q. What strategies mitigate hydrolysis of the amide bond under physiological conditions?

  • Methodological Answer :

  • Introduce steric hindrance via bulkier substituents (e.g., tert-butyl instead of dimethyl).
  • Test stability in PBS (pH 7.4, 37°C) over 24–72h using LC-MS.
  • Compare degradation rates with N-methylated or cyclic amide analogs .

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